molecular formula C16H14BrN5O3 B4347616 N-(5-BROMO-8-QUINOLYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

N-(5-BROMO-8-QUINOLYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4347616
M. Wt: 404.22 g/mol
InChI Key: RFOOHZJRYZFJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-BROMO-8-QUINOLYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 5th position and a pyrazole ring substituted with a nitro group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-8-QUINOLYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline ring is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester, followed by nitration to introduce the nitro group at the 4th position.

    Coupling Reaction: The brominated quinoline and the nitro-substituted pyrazole are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-8-QUINOLYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amino-substituted pyrazole derivatives.

    Substitution: Formation of methoxy or thiol-substituted quinoline derivatives.

Scientific Research Applications

N-(5-BROMO-8-QUINOLYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(5-BROMO-8-QUINOLYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-8-quinolinyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
  • N-(5-fluoro-8-quinolinyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
  • N-(5-iodo-8-quinolinyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(5-BROMO-8-QUINOLYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or iodo analogs.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-2-(3-methyl-4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O3/c1-9-14(22(24)25)8-21(20-9)10(2)16(23)19-13-6-5-12(17)11-4-3-7-18-15(11)13/h3-8,10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOOHZJRYZFJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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